1,3,8,8-tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
1,3,8,8-Tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a polycyclic heterocyclic compound characterized by a pyrimido[4,5-b]quinoline core. Key structural features include:
- Substituents: A phenyl group at position 5, four methyl groups (positions 1, 3, 8, and 8), and three ketone oxygen atoms at positions 2, 4, and 4.
- Synthesis: Typically synthesized via multicomponent reactions (MCRs), such as the condensation of aldehydes, amines, dimedone, and barbituric acid derivatives, often catalyzed by tungstophosphoric acid (H₃PW₁₂O₄₀) or modified magnetic graphene oxide .
- Physical Properties: High thermal stability (melting point: 340°C) and a molecular weight of 410.45 g/mol. Spectroscopic data (IR, NMR) confirm the presence of carbonyl groups (1705–1661 cm⁻¹ in IR) and methyl resonances (δ 0.85–3.41 ppm in ¹H NMR) .
Properties
IUPAC Name |
1,3,8,8-tetramethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2)10-13-16(14(25)11-21)15(12-8-6-5-7-9-12)17-18(22-13)23(3)20(27)24(4)19(17)26/h5-9,15,22H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYXHVNGZINRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multistep organic reactions starting from simpler aromatic and heterocyclic precursors. Key steps may include cyclization reactions to form the fused ring system and subsequent functional group modifications to introduce methyl and phenyl groups at specific positions. Reaction conditions often require anhydrous environments and inert atmospheres to prevent side reactions.
Industrial production methods: While laboratory synthesis focuses on precision and yields, industrial methods aim for scalability and cost-effectiveness. This might involve streamlined processes, utilizing continuous flow reactors and employing catalytic systems to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of reactions it undergoes: 1,3,8,8-Tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is prone to undergo a variety of chemical reactions, including:
Oxidation: Due to the presence of multiple reactive sites, it can undergo oxidation, potentially altering its electronic properties.
Reduction: Specific reagents can reduce the trione group to corresponding alcohols, affecting the overall molecular conformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common reagents and conditions used in these reactions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major products formed from these reactions: The products vary based on the reaction type, with oxidized derivatives, reduced forms, and substituted analogs being common
Scientific Research Applications
Chemistry: The compound's unique structure makes it an intriguing subject for studies on heterocyclic chemistry and reaction mechanisms.
Medicine: In medicinal chemistry, it might serve as a scaffold for designing new drugs, given its potential bioactivity.
Industry: Industrial applications could span from advanced materials to specialty chemicals, depending on its chemical reactivity and stability.
Mechanism of Action
The mechanism by which the compound exerts its effects: The biological and chemical effects of this compound are largely dictated by its ability to interact with various molecular targets through processes such as hydrogen bonding, pi-stacking, and coordination with metal ions.
Molecular targets and pathways involved: Potential molecular targets include enzymes, receptors, and nucleic acids, with pathways influenced by the compound's ability to modulate biological activities and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis methods, and properties:
Structural and Functional Differences
Substituent Effects on Reactivity: The phenyl group at position 5 in the target compound enhances π-π stacking interactions, critical for binding to biological targets like DNA topoisomerases . Methylthio (SMe) groups (e.g., in C₂₀H₂₁N₃O₃S) introduce sulfur-based hydrogen bonding, altering solubility and redox properties .
Synthetic Efficiency :
- The target compound’s synthesis using H₃PW₁₂O₄₀ achieves 85–95% yield, outperforming solvent-based methods (e.g., 69% yield for 8,8-dimethyl-5-(4-methylphenyl) analog) .
- Green chemistry approaches (e.g., magnetic graphene oxide catalysts) reduce waste and improve yields (92%) for chlorophenyl derivatives .
Thermal and Spectral Properties :
- Higher melting points (>300°C) are observed in analogs with rigid substituents (e.g., methylthio or methylphenyl groups), correlating with crystallinity .
- IR spectra consistently show strong carbonyl stretches (1661–1708 cm⁻¹), while NMR data differentiate methyl and aryl proton environments .
Bioactivity Correlations
- Anticancer Activity: Pyrimido[4,5-b]quinolines exhibit anticancer properties via topoisomerase inhibition. The target compound’s phenyl and methyl groups enhance hydrophobic interactions with enzyme pockets, while fluorine or sulfur substitutions in analogs may modulate selectivity .
- Bioactivity Clustering : Compounds with similar substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) cluster in hierarchical bioactivity profiles, suggesting shared mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
